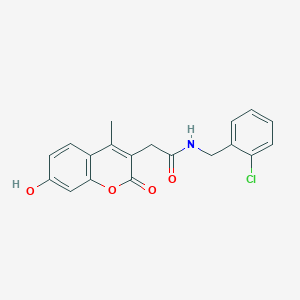
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a phenoxy group substituted with chlorine and methyl groups, along with two furan-2-ylmethyl groups attached to a propanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide typically involves multiple steps. One common route starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is reacted with different aromatic furfural aldehydes to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy and furan groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur at the chlorine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anthelmintic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls and inhibits enzyme activity. The compound’s anthelmintic activity is attributed to its ability to interfere with the metabolic pathways of parasitic worms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
Schiff bases derived from p-chloro-m-cresol: Structurally related compounds with similar bioactive properties.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide stands out due to its dual furan-2-ylmethyl groups, which enhance its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H20ClNO4 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H20ClNO4/c1-14-11-16(7-8-19(14)21)26-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-25-18/h3-11,15H,12-13H2,1-2H3 |
Clé InChI |
OIJBPGMHXGTBPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11388172.png)

![3-{[(4-Chlorophenyl)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11388181.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B11388184.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B11388186.png)
![7-benzyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11388191.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388193.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11388200.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388201.png)
![N-(4-fluorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388204.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11388215.png)
![2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11388220.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388227.png)
